VPS34 inhibitor 1
Übersicht
Beschreibung
VPS34 inhibitor 1, also known as Compound 19 or PIK-III analogue, is a potent and selective inhibitor of VPS34 . It inhibits the phosphorylation of phosphatidylinositol (PtdIns) by recombinant insect cell expressed Vps34-Vps15 complex with an IC50 of 25 nM . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .
Chemical Reactions Analysis
VPS34 inhibitor 1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Cancer Immunotherapy .
Summary of the Application
VPS34 inhibitor 1 (Vps34i) has been found to reprogram cold tumors into hot inflamed tumors, thereby improving the efficacy of anti-PD-L1/PD-1 blockade . This makes CRC tumors more susceptible to ICI-based immunotherapies .
Methods of Application
The impact of targeting Vps34 was evaluated both genetically and pharmacologically on tumor growth and tumor weight in different cancer models . Genetic targeting of Vps34 was achieved by stable transfection of B16-F10 and CT26 cells with a vector encoding Vps34 short hairpin RNA (shVps34) . Pharmacological inhibition of Vps34 kinase activity was assessed using two diverse and selective Vps34 kinase inhibitors (Vps34i): SB02024 and SAR405 .
Results or Outcomes
The results showed that both genetic and pharmacological targeting of Vps34 significantly decreased tumor growth and tumor weight and improved mice survival . The inhibition of tumor growth, the decrease in tumor weight, and the improvement of mice survival resulting from SB02024 or SAR405 treatment could be broadly applied to multiple tumor models, including melanoma and CRC .
Application in Acute Myeloid Leukemia (AML) Treatment
Specific Scientific Field
This application is in the field of Acute Myeloid Leukemia (AML) Treatment .
Summary of the Application
VPS34 inhibitor 1 (VPS34-IN1) has been found to induce apoptosis in AML cells but not in normal CD34+ hematopoietic cells . This inhibitor also has pleiotropic effects against various cellular functions related to class III PI3K in AML cells that may explain their survival impairment .
Methods of Application
The antileukemic activity of VPS34-IN1 was assessed by monitoring SGK3 phosphorylation and activity . Complete and acute inhibition of VPS34 was required for the antileukemic activity of VPS34-IN1 .
Results or Outcomes
VPS34-IN1 was found to impair vesicular trafficking and mTORC1 signaling . It was also found to specifically inhibit STAT5 phosphorylation downstream of FLT3-ITD signaling in AML .
Application in Vesicular Trafficking
Specific Scientific Field
This application is in the field of Vesicular Trafficking .
Summary of the Application
VPS34-IN1 has been found to impair vesicular trafficking . This is significant because vesicular trafficking is a fundamental process in cells that ensures the delivery of proteins and lipids to their correct destinations .
Methods of Application
The impact of VPS34-IN1 on vesicular trafficking was assessed by monitoring the dispersal of a specific PtdIns (3) P-binding probe from endosome membranes .
Results or Outcomes
Administration of VPS34-IN1 to cells induces a rapid dose-dependent dispersal of a specific PtdIns (3) P-binding probe from endosome membranes, within 1 min .
Application in Monitoring SGK3 Phosphorylation and Activity
Specific Scientific Field
This application is in the field of Cell Signaling .
Summary of the Application
VPS34-IN1 can be used as a probe to monitor SGK3 phosphorylation and activity . This is important because SGK3 is a protein kinase that interacts specifically with PtdIns (3) P via its N-terminal PX domain .
Methods of Application
The impact of VPS34-IN1 on SGK3 phosphorylation and activity was assessed by monitoring SGK3 phosphorylation .
Results or Outcomes
VPS34-IN1 induced a rapid 50–60% loss of SGK3 phosphorylation within 1 min . VPS34-IN1 did not inhibit activity of the SGK2 isoform that does not possess a PtdIns (3) P-binding PX domain .
Application in Monitoring SGK3 Phosphorylation and Activity
Specific Scientific Field
This application is in the field of Cell Signaling .
Summary of the Application
VPS34-IN1 can be used as a probe to monitor SGK3 phosphorylation and activity . This is important because SGK3 is a protein kinase that interacts specifically with PtdIns (3) P via its N-terminal PX domain .
Methods of Application
The impact of VPS34-IN1 on SGK3 phosphorylation and activity was assessed by monitoring SGK3 phosphorylation .
Results or Outcomes
VPS34-IN1 induced a rapid 50–60% loss of SGK3 phosphorylation within 1 min . VPS34-IN1 did not inhibit activity of the SGK2 isoform that does not possess a PtdIns (3) P-binding PX domain .
Application in PI3Kδ Inhibition
Specific Scientific Field
This application is in the field of Cell Signaling .
Summary of the Application
Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor .
Methods of Application
The impact of VPS34-IN1 on PI3Kδ inhibition was assessed by monitoring PI3Kδ activity .
Results or Outcomes
Specifically, PI3Kα in NIH-3T3 cells with PDGF-BB stimulation; PI3Kβ in NIH-3T3 cells with LPA stimulation; PI3Kγ in RAW264.7 cells with C5a stimulation; PI3Kδ in Raji cells with anti-IgM stimulation .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIGGCBXFIZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VPS34 inhibitor 1 |
Synthesis routes and methods
Procedure details
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.